Didymium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

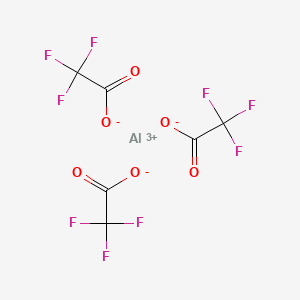

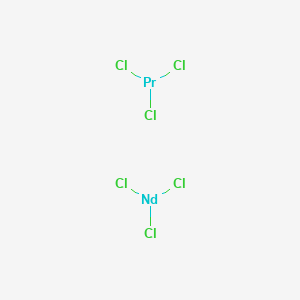

Didymium is a mixture of the rare earth elements praseodymium and neodymium . The term comes from the Greek word didumus, meaning twin .

Synthesis Analysis

Didymium molybdates can be synthesized by controlled diffusion of chemical reagents through the medium of silica gel . The gel medium provides a three-dimensional structure in which the crystal nuclei are directly held in position for their formation and development .

Molecular Structure Analysis

The molecular structure of Didymium chloride can be analyzed using techniques like X-ray crystallography . This technique has long been used as a powerful method to determine the three-dimensional molecular structure of small molecule compounds .

Chemical Reactions Analysis

Didymium can undergo various chemical reactions. For instance, during molten salt electrolysis of rare earths, greenhouse gas emission occurs . Also, a study on the extraction of trivalent lanthanides from acidic chloride solutions indicated that certain extractants can extract rare earth ions at lower pH values .

Applications De Recherche Scientifique

Extraction of Lanthanum

Didymium chloride has been used in the extraction of lanthanum, a rare earth metal. In a study, lanthanum of about 99.8% purity was obtained from didymium chloride through a process involving multistage countercurrent extraction cascades using Di(2-ethylhexyl)-phosphoric acid as the solvent. This method demonstrated an overall recovery rate of 60% for lanthanum and showed that the solvent could be reused repeatedly without losing its extracting power (Nair & Smutz, 1967).

Absorption Spectra Studies

Research on the changes in the absorption spectra of “didymium” salts, including didymium chloride, has been a subject of interest. Historical studies have examined the effects of temperature, concentration, and different solvents on the absorption spectra of rare-earth metals, including didymium chloride. These studies have contributed to the understanding of the optical properties of these rare-earth metals (Ball, 1912).

Thermoelectric Properties

Didymium chloride has been studied for its applications in thermoelectric materials. For example, p-type didymium-based skutterudites, which are thermoelectric materials, have been researched for their thermoelectric properties. These studies have included investigations into their figures of merit, thermoelectric efficiency, and potential applications in thermoelectric devices (Rogl et al., 2012).

Crystallographic and Magnetic Properties

The crystallographic and magnetic properties of substituted didymium compounds have also been investigated. This includes studying the effects of substitution of Fe by various elements in didymium alloys and examining their magnetic properties, unit cell volume, and other crystallographic characteristics (Jurczyk, 1988).

Non-Destructive Analysis

Didymium chloride has been utilized in non-destructive analysis techniques. For instance, energy dispersive X-ray fluorescence (EDXRF) has been employed for the analysis of didymium and praseodymium molybdate crystals, verifying their chemical formulae and examining the presence of impurities (Bhat et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

trichloroneodymium;trichloropraseodymium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Nd.Pr/h6*1H;;/q;;;;;;2*+3/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQUHLHXFJEOTI-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Pr](Cl)Cl.Cl[Nd](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6NdPr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648750 |

Source

|

| Record name | Trichloroneodymium--trichloropraseodymium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Didymium chloride | |

CAS RN |

11098-90-1 |

Source

|

| Record name | Trichloroneodymium--trichloropraseodymium (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[1-(tert-Butoxycarbonyl)-1H-pyrrol-2-yl]phenyl}acetic acid](/img/structure/B1604164.png)

![3-[(2-Acetamidoacetyl)amino]propanoic acid](/img/structure/B1604176.png)